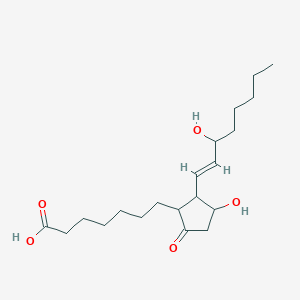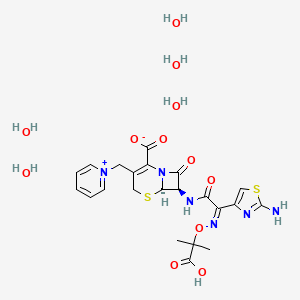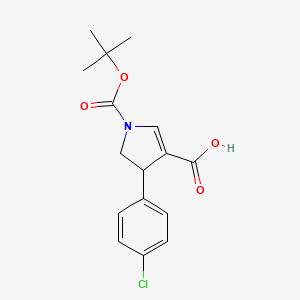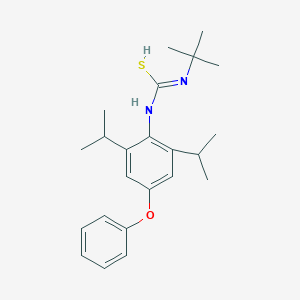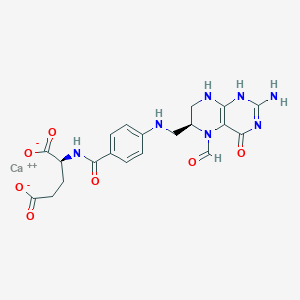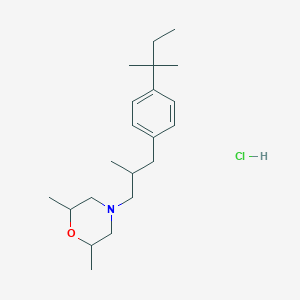
Loceryl
Descripción general
Descripción
Loceryl is a brand product that contains amorolfine, which is a type of antifungal . It is used to treat fungal nail infections and fungal skin infections . This compound is available as cream or nail lacquer .
Synthesis Analysis
Amorolfine, the active ingredient in this compound, belongs to a new chemical class of antifungal substances . Its fungistatic and fungicidal effect is based on an alteration of the fungal cell membrane targeted primarily on sterol biosynthesis . The ergosterol content is reduced, and at the same time unusual sterically nonplanar sterols accumulate .Chemical Reactions Analysis
Amorolfine, the active ingredient in this compound, has a fungicidal action based on an alteration of the fungal cell membrane targeted primarily on sterol biosynthesis . The ergosterol content is reduced, and at the same time unusual sterically nonplanar sterols accumulate .Aplicaciones Científicas De Investigación
Development of Loceryl Nail Lacquer : this compound® nail lacquer was developed as an effective antifungal treatment in a once-weekly dosage. This formulation creates a non-water-soluble film on the nail, enabling prolonged drug delivery and effective permeation for treating onychomycosis (Pittrof et al., 1992).
Analytical Determination of this compound : A study on Ro 14-4767 (this compound), an antimycotic, explored its determination by liquid chromatography with ultraviolet and electrochemical detection. This study was significant for the development of sensitive analytical methods to support product development (Czech et al., 1991).
Comparison of this compound with Ciclopoli : A patient perspective study compared the user-friendliness and treatment cost of this compound® versus Ciclopoli®. It was found that this compound® was less expensive, less time-consuming, and preferred by more patients due to its ease of application and cost-effectiveness (Schaller et al., 2015).
Evaluation of Topical Antifungal Products : An in vitro study compared the efficacy of various commercial nail formulations against Trichophyton mentagrophytes, with this compound® (amorolfine) serving as the reference drug. The study highlighted the superior antifungal activity of this compound® compared to other commercial products (Sleven et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



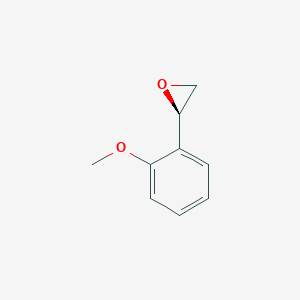


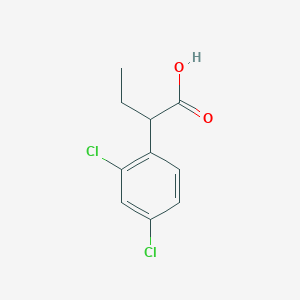
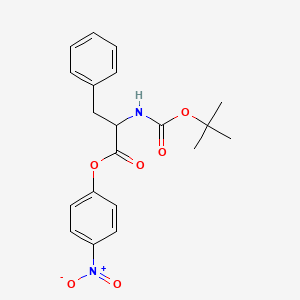
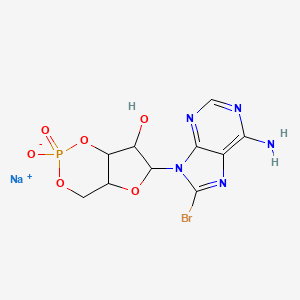

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B7887687.png)
